molecular formula C18H23N3O3 B2420352 Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171480-62-8

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2420352
CAS No.: 1171480-62-8
M. Wt: 329.4
InChI Key: BECIDCHJIAQMBL-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step often involves the coupling of the piperidine and cyclohexyl groups under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, amines, and substituted piperidines, respectively.

Scientific Research Applications

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as protein tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in proliferation, growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is unique due to the presence of both the furan and oxadiazole rings, which confer specific chemical properties and biological activities. Its ability to inhibit protein tyrosine kinases makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECIDCHJIAQMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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